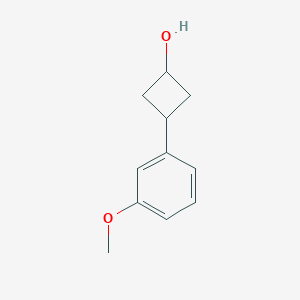
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a dihydroisoxazole ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of a dihydroisoxazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: The TBDMS group can be substituted by nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including nucleoside analogs.
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is introduced via nucleophilic attack on the silicon atom, leading to the formation of a pentavalent silicon intermediate. This intermediate is stabilized by the formation of a strong Si-O bond .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)azetidine
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-ene-1-carbaldehyde
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)-4,5-dihydroisoxazole is unique due to its combination of the TBDMS protecting group and the dihydroisoxazole ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H21NO2Si |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
tert-butyl-(4,5-dihydro-1,2-oxazol-3-ylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-9-6-7-12-11-9/h6-8H2,1-5H3 |
Clave InChI |
JXXZAXUXTPZIPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=NOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)

![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)








